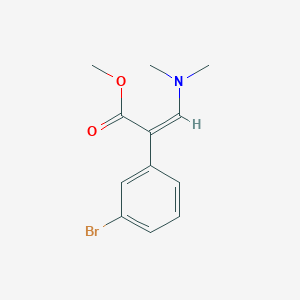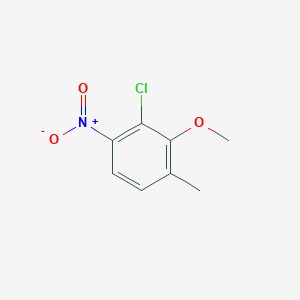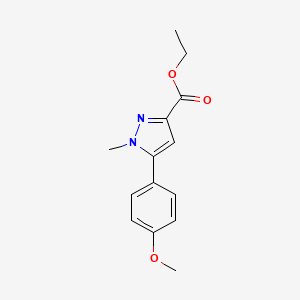![molecular formula C8H10N2O2S B1429941 Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate CAS No. 1384427-58-0](/img/structure/B1429941.png)
Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate
Descripción general
Descripción
“Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic, meaning they have a ring of atoms that contains delocalized electrons. This compound also contains an amino group (NH2) attached to a prop-2-en-1-yl group, and a carboxylate ester group (COOCH3) attached to the thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an amino group, and a carboxylate ester group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in reactions involving the nitrogen atom, while the carboxylate ester group could undergo reactions involving the carbonyl (C=O) and ether (C-O-C) functionalities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylate ester group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Thiazole derivatives, including compounds structurally related to Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate, play a crucial role in the development of novel therapeutic agents. These compounds exhibit a wide range of biological activities, making them valuable in the synthesis of antimicrobial, antitumor, and antidiabetic agents (Gurpreet Singh et al., 2022). Moreover, the design and synthesis of benzofused thiazole derivatives have been explored for their antioxidant and anti-inflammatory activities, showcasing the versatility of thiazole compounds in medicinal research (Dattatraya G. Raut et al., 2020).
Food Science Applications
In the realm of food science, thiazole derivatives contribute significantly to flavor chemistry. These compounds are key flavor components in various food products, with their production and degradation pathways extensively studied. Understanding these pathways is crucial for controlling the formation of desired flavor compounds in foods (B. Smit et al., 2009).
Neurobiology and Neuroprotection
Thiazole derivatives also show promise in neurobiology and neuroprotection. Studies on related compounds have highlighted their potential in treating neurodegenerative diseases and understanding neurotransmitter systems, particularly glutamate receptors (P. M. Lea & A. Faden, 2006). This research underscores the importance of thiazole derivatives in developing treatments for neurological disorders.
Environmental and Toxicological Studies
Environmental and toxicological studies have also utilized thiazole derivatives to examine the impacts of certain compounds on human health and the environment. For instance, research into the blood-brain barrier's permeability to certain mercury-containing compounds highlights the importance of understanding the toxicological properties of various substances (J. Kern et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(prop-2-enylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-4-9-8-10-5-6(13-8)7(11)12-2/h3,5H,1,4H2,2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLNDNBQFPGWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1429866.png)








